Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol

説明

Molecular Architecture and Block Copolymer Configuration

The molecular architecture of ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol is fundamentally characterized by its star-shaped configuration consisting of four identical polymer arms radiating from a central ethylenediamine core. This unique structural arrangement classifies it as a four-armed star-block copolymer, distinguishing it from linear block copolymers through its multidirectional branching pattern. The amphiphilic nature of this compound arises from the strategic arrangement of hydrophilic polyethylene oxide segments and hydrophobic polypropylene oxide blocks within each arm.

Structural analysis reveals that each arm contains both ethylene oxide and propylene oxide units arranged in a specific block sequence. The compound exhibits an average molecular weight of approximately 6,700 grams per mole for the variant commonly designated as the 904 series, with a polyethylene oxide to polypropylene oxide monomer ratio of 15:17. This particular configuration results in a balanced amphiphilic character that enables the formation of stable micellar structures in aqueous environments.

The star-block copolymer configuration imparts unique solution behavior compared to linear analogues. Small-angle neutron scattering studies have demonstrated that this architectural arrangement promotes the formation of spherical micelles at ambient temperatures, with the hydrophobic polypropylene oxide blocks forming the core and the hydrophilic polyethylene oxide segments constituting the shell. The four-armed structure contributes to enhanced stability and distinct aggregation characteristics that are not observed in conventional linear block copolymers.

Ethylene Diamine Core Functionalization Patterns

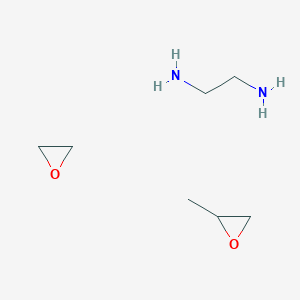

The central ethylenediamine core serves as the fundamental structural anchor for the four polymer arms and significantly influences the overall properties of the compound. This diamine functionality, represented by the chemical formula containing the ethylenediamine backbone, provides not only structural connectivity but also pH-sensitive characteristics that distinguish this compound from other amphiphilic polymers. The presence of the central amine group attached to the polypropylene oxide blocks enables pH-responsive aggregation behavior.

Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the core functionalization patterns. The ethylenediamine core exhibits characteristic chemical shifts that can be distinguished from the polymer chain signals, allowing for precise structural characterization. The core functionality demonstrates a linear formula of [-CH₂N[(-CH₂CH(CH₃)O-)ₓ[-CH₂CH₂O-]ᵧH]₂], where the nitrogen atoms serve as branch points for the four polymer arms.

The terminal functionality of each arm consists of secondary hydroxyl groups, classifying the compound as a terminal secondary tetrahydroxy-functional oligomer. This tetrahydroxy functionality provides reactive sites for potential chemical modifications and contributes to the compound's utility in various applications requiring specific end-group chemistry. The hydroxyl termination pattern ensures that each of the four arms possesses identical reactive end groups, maintaining structural symmetry throughout the molecule.

Ethylene Oxide/Propylene Oxide Block Sequence Analysis

The block sequence arrangement within each arm follows a specific ethoxylate-block-propoxylate pattern that fundamentally determines the compound's amphiphilic properties and solution behavior. Detailed compositional analysis reveals that the 904 variant contains 15 ethylene oxide units and 17 propylene oxide units per arm, resulting in a total molecular composition that includes 60 ethylene oxide units and 68 propylene oxide units across all four arms.

The ethylene oxide blocks, being hydrophilic in nature, contribute approximately 40% of the total polymer weight and provide water solubility and biocompatibility characteristics. These segments exhibit high hydration levels, with studies indicating that water molecules per ethylene oxide unit range from 21.7 at 37°C to 13.8 at 50°C for the 904 variant. The propylene oxide blocks, conversely, provide the hydrophobic character necessary for micelle formation and contribute to the compound's surface-active properties.

Small-angle neutron scattering analysis has revealed specific structural parameters for the block arrangement. At physiological temperature (37°C), the compound forms micelles with a core radius of 39 Ångströms and a shell thickness of 26 Ångströms. These measurements directly reflect the organization of the propylene oxide blocks in the core region and the ethylene oxide blocks in the hydrated shell region, confirming the expected block sequence arrangement.

Comparative analysis with the reverse block sequence variant (propoxylate-block-ethoxylate) demonstrates the critical importance of block order. The ethoxylate-block-propoxylate configuration results in different micellization behavior and critical micelle concentration values compared to its reverse counterpart. This sequence-dependent behavior underscores the precision required in block arrangement for achieving specific functional properties.

Molecular Weight Distribution and Polydispersity

Molecular weight characterization of this compound reveals a range of variants with different average molecular weights, reflecting the controlled polymerization processes used in their synthesis. Gel permeation chromatography analysis has provided comprehensive data on molecular weight distributions, with polydispersity indices typically ranging from 1.10 to 1.16 for various derivatives.

The following table summarizes molecular weight characteristics from multiple characterization techniques:

| Variant | Theoretical Molecular Weight (g/mol) | Matrix-Assisted Laser Desorption Ionization Time-of-Flight (g/mol) | Gel Permeation Chromatography (g/mol) | Polydispersity Index |

|---|---|---|---|---|

| 904 Standard | 6,700 | 7,400 | 9,200 | 1.10 |

| 904 Modified | 7,236 | 7,800 | 9,790 | 1.16 |

| 701 Variant | 3,600 | - | - | - |

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has proven particularly valuable for molecular weight determination, providing mass spectra that reveal the distribution of molecular weights within each sample. These analyses demonstrate that the actual molecular weights often exceed theoretical values, indicating the presence of higher molecular weight species formed during polymerization.

The polydispersity characteristics reflect the controlled nature of the polymerization process, with relatively narrow molecular weight distributions observed across different variants. The low polydispersity indices (below 1.2) indicate good control over the polymerization process and suggest uniform structural characteristics within each batch. This uniformity is crucial for applications requiring consistent performance and predictable behavior.

Gel permeation chromatography results consistently show higher apparent molecular weights compared to matrix-assisted laser desorption ionization time-of-flight measurements, likely due to differences in calibration standards and the expanded conformation of the star-shaped molecules in solution. These discrepancies highlight the importance of using multiple characterization techniques for accurate molecular weight determination of complex architectural polymers.

特性

IUPAC Name |

ethane-1,2-diamine;2-methyloxirane;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O.C2H8N2.C2H4O/c1-3-2-4-3;3-1-2-4;1-2-3-1/h3H,2H2,1H3;1-4H2;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSMQAWUTCXMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C1CO1.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26316-40-5 | |

| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26316-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26316-40-5 | |

| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine, ethoxylated and propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, 1,2-ethanediylbis(nitrilodialkylene) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Core Activation and Ethoxylation

The ethylenediamine core is first activated under alkaline conditions, typically using potassium hydroxide (KOH) or sodium hydroxide (NaOH) as catalysts. Ethylene oxide is introduced under controlled pressure (1–5 bar) and temperature (100–150°C) to form the hydrophilic ethoxylate blocks. The reaction proceeds via anionic ring-opening polymerization, where EO monomers add to the amine termini:

The degree of ethoxylation () varies between 4 and 32 units per chain, influencing the compound’s hydrophilicity.

Propoxylation and Block Formation

Following ethoxylation, propylene oxide is added to form the hydrophobic propoxylate blocks. The reaction conditions are adjusted to favor PO incorporation (60–80°C, 1–3 bar), with the catalyst remaining active throughout. The propoxylation step is critical for achieving the desired amphiphilic balance:

Here, ranges from 2 to 36 units per chain, determining the surfactant’s lipophilic character.

Industrial Production Techniques

Batch vs. Continuous Processes

Industrial-scale synthesis employs either batch or continuous reactors. Batch processes are preferred for small-scale production, offering flexibility in adjusting EO/PO ratios. Conversely, continuous reactors enhance consistency and yield for large volumes, with automated feed systems maintaining precise stoichiometry.

Table 1: Comparison of Batch and Continuous Production Methods

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Scale | <1,000 kg/day | >5,000 kg/day |

| Reaction Time | 8–12 hours | 2–4 hours |

| EO/PO Control | Manual adjustments | Automated feed systems |

| Catalyst Efficiency | 80–85% | 90–95% |

Catalyst Management

Catalyst removal is achieved through neutralization (e.g., with phosphoric acid) followed by filtration or centrifugation. Residual catalyst levels below 50 ppm are critical to ensure product stability and biocompatibility.

Reaction Parameters and Optimization

Temperature and Pressure Profiles

Optimal temperature ranges prevent side reactions such as random copolymerization. Ethoxylation requires higher temperatures (120–150°C) to overcome EO’s ring strain, while propoxylation proceeds efficiently at 60–80°C due to PO’s lower reactivity.

Table 2: Standard Reaction Conditions

| Step | Temperature (°C) | Pressure (bar) | Catalyst Concentration (wt%) |

|---|---|---|---|

| Ethoxylation | 120–150 | 1–5 | 0.5–1.0 |

| Propoxylation | 60–80 | 1–3 | 0.5–1.0 |

Stoichiometric Control

The EO/PO ratio directly impacts the hydrophilic-lipophilic balance (HLB). For instance, Tetronic 1307 (HLB 24) contains and , whereas Tetronic 90R4 (HLB 14) uses and .

Purification and Characterization

Post-Synthesis Processing

Unreacted monomers are removed via vacuum stripping (80–100°C, 10–50 mbar), reducing residual EO/PO to <0.1%. The product is then filtered to eliminate catalyst residues and neutralized salts.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) : Confirms block sequence and EO/PO ratios.

-

Gel Permeation Chromatography (GPC) : Measures molecular weight distribution ( for high-grade products).

-

Hydroxyl Value Titration : Determines terminal hydroxyl groups (typical range: 40–60 mg KOH/g).

| Product Name | EO Units () | PO Units () | Molecular Weight (g/mol) | HLB |

|---|---|---|---|---|

| Tetronic 1307 | 15 | 10 | 700.94 | 24 |

| Tetronic 90R4 | 4 | 36 | 1,200 | 14 |

Challenges and Innovations

化学反応の分析

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

One notable reaction is its role in the suppression of tin electrodeposition. The compound adsorbs onto the tin surface, blocking active sites and slowing down charge transfer, which increases the overpotential for tin deposition . This adsorption is dependent on the concentration of the compound and the potential scan rate .

科学的研究の応用

Chemical Industry

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol serves as a non-ionic surfactant in chemical processes, enhancing solubility and stability. It is particularly effective in:

- Defoamers : Used in coatings and water treatment to reduce foam formation, improving process efficiency .

- Lubricants : Employed in metalworking fluids to reduce friction and wear, enhancing tool life and surface finish .

Biological Applications

ETT exhibits low toxicity towards human cells, making it suitable for biological research:

- Cell Membrane Interaction : Its surfactant properties allow it to modulate cell membrane permeability, which can influence cellular signaling pathways .

- Antimicrobial Activity : ETT has demonstrated effectiveness against various pathogens, positioning it as a candidate for disinfectants and antimicrobial formulations .

Pharmaceutical Applications

Research indicates that ETT can inhibit p-glycoprotein expression, a key transporter at the blood-brain barrier. This property suggests potential applications in drug delivery systems, particularly for enhancing the bioavailability of therapeutic agents .

Electrodeposition Studies

A significant study examined the effects of ETT on tin electrodeposition processes. The presence of ETT influenced the morphology and composition of tin deposits, suggesting its utility in electroplating technologies. The findings indicated that ETT could enhance the quality of metal coatings by controlling deposit characteristics .

Developmental Toxicity Assessments

Research focused on the developmental toxicity of ETT revealed that low concentrations were relatively safe; however, higher doses led to significant adverse effects in animal models. This highlights the importance of dosage management in applications involving biological exposure .

Summary of Biological Studies Involving ETT

| Study Focus | Findings |

|---|---|

| Electrodeposition | Influences morphology of tin deposits |

| Developmental Toxicity | Safe at low levels; adverse effects at high levels |

作用機序

The mechanism of action of ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol involves its surface activity, which is dependent on the ratio of ethylene oxide to propylene oxide. The compound’s terminal secondary hydroxyl groups have lower reactivity and acidity than primary hydroxyl groups, which contributes to its lower foaming, greater defoaming, and reduced gelling tendencies .

In the context of tin electrodeposition, the compound adsorbs onto the tin surface, blocking active sites and slowing down charge transfer. This results in an increased overpotential for tin deposition, effectively suppressing the formation of tin whiskers and dendrites .

類似化合物との比較

Structural and Molecular Differences

Notes:

- Ethylenediamine tetrakis(EO/PO) tetrol’s branched architecture enhances micellar stability compared to linear Pluronics® .

- PVP outperforms it in dispersing MWCNTs due to stronger π-π interactions .

Membrane Fabrication

- Ethylenediamine tetrakis(EO/PO) tetrol : Produces larger surface pores and thicker sub-layers in polymeric membranes by accelerating solvent-coagulant exchange .

- Tween 20/Span 80 : Smaller surfactants create finer pores but less porous sub-structures .

Drug Delivery

- Ethylenediamine tetrakis(EO/PO) tetrol : Sustains drug release for 24 hours with unchanged kinetics over 3 months .

- Pluronics® : Shorter release profiles (6–12 hours) due to linear micelle dissociation .

Nanomaterial Dispersion

- PVP : Achieves 90% MWCNT dispersion efficiency in N,N-dimethylacetamide .

- Ethylenediamine tetrakis(EO/PO) tetrol : Moderate efficiency (~70%) but superior in biocompatible formulations .

Research Findings and Limitations

- Advantages :

- Limitations: Inferior to PVP in dispersing carbon nanotubes . Higher cost (€500+/kg) compared to Tween/Span surfactants (€50–€200/kg) .

生物活性

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol (ETT) is a complex polyether compound that has garnered attention for its diverse biological activities and applications. This article delves into the biological activity of ETT, exploring its physicochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ETT is characterized by its unique structure, which consists of an ethylenediamine core with multiple ethoxylate and propoxylate side chains. Its chemical formula can be expressed as:

where are determined by the specific lengths of the ethylene oxide and propylene oxide units. The compound exhibits a low melting point (around 52 °C) and a density of approximately 1.04 g/mL at 25 °C .

| Property | Value |

|---|---|

| Melting Point | 52 °C |

| Density | 1.04 g/mL at 25 °C |

| Solubility | Soluble in water |

| CAS Number | 26316-40-5 |

ETT's biological activity is primarily attributed to its surfactant properties, which enable it to interact with cellular membranes and proteins. This interaction can lead to various biological effects, including:

- Cell Membrane Disruption : ETT can alter membrane permeability, potentially leading to cell lysis or modulation of cellular signaling pathways.

- Antimicrobial Activity : Studies have indicated that ETT exhibits antimicrobial properties against a range of pathogens, making it a candidate for use in disinfectants and antimicrobial formulations .

Case Studies

- Electrodeposition Studies : A significant study investigated the effects of ETT on tin electrodeposition processes. The presence of ETT was shown to influence the morphology and composition of tin deposits, suggesting potential applications in electroplating technologies .

- Toxicological Assessments : Research has also focused on the developmental toxicity of ETT. In animal models, exposure to varying concentrations was assessed to determine adverse effects on growth and development. Results indicated that while low concentrations were relatively safe, higher doses led to significant developmental issues .

Table 2: Summary of Biological Studies Involving ETT

| Study Focus | Findings |

|---|---|

| Electrodeposition | Influences morphology of tin deposits |

| Developmental Toxicity | Safe at low levels; adverse effects at high levels |

Toxicological Information

While ETT shows promise in various applications, it is essential to consider its safety profile. Toxicological evaluations have revealed potential risks associated with high concentrations, including cytotoxicity and developmental toxicity in animal models . Regulatory bodies recommend careful handling and usage guidelines to mitigate risks.

Q & A

Q. What are the primary methods for synthesizing and structurally characterizing ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol?

- Methodology : Synthesis typically involves sequential block copolymerization of ethylene oxide (EO) and propylene oxide (PO) onto an ethylenediamine core. Structural characterization requires:

- Key Considerations : Variations in EO/PO block lengths (denoted as x and y in the formula [-CH₂N[(-CH₂CH₂O-)ₓ[-CH₂CH(CH₃)O-]ᵧH]₂]₂) significantly impact physicochemical properties like hydrophile-lipophile balance (HLB) .

Q. How does the compound function as a surfactant in experimental systems, and what parameters dictate its performance?

- Mechanism : The amphiphilic structure enables micelle formation, with EO blocks (hydrophilic) and PO blocks (hydrophobic) driving self-assembly . Critical micelle concentration (CMC) depends on:

- Experimental Design : Use dynamic light scattering (DLS) to monitor micelle size and fluorescence spectroscopy (e.g., pyrene probe) to determine CMC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Hazards : Classified as irritating to eyes, skin, and respiratory systems (R36/37/38) and a potential skin sensitizer (R43) .

- Best Practices :

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity grades (e.g., ≥95% vs. ≥99%) across studies?

Q. What advanced strategies enable precise control over EO/PO block sequences during synthesis?

Q. How does the compound’s performance compare to linear surfactants (e.g., Pluronics) in microfluidic applications?

- Comparative Studies :

- Digital Microfluidics : Ethylenediamine-based surfactants (e.g., Tetronic 150R1) show reduced fluorescence interference compared to Pluronics F-68 in 4-methylumbelliferone (4-MU) assays .

- Droplet Stability : Branched architecture improves interfacial stability in oil-water systems, reducing coalescence .

- Experimental Validation : Conduct contact angle measurements and droplet mobility assays on DMF platforms .

Q. What mechanistic insights explain its sustained drug-release profile in micellar systems?

Q. How can researchers reconcile conflicting data on its density (g/mL) and purity across sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。